N-(3-chloro-1H-indol-7-yl)-4-methoxy-benzenesulfonamide
Overview
Description
ER-67880 is a novel and potent microtubule inhibitor with potential anticancer activity. It is known for its ability to disrupt microtubule dynamics, which is crucial for cell division and proliferation. This compound has shown promise in preclinical studies for its efficacy against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ER-67880 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The synthesis begins with the preparation of the indole core, which is achieved through a series of cyclization reactions.
Functionalization: The core structure is then functionalized with various groups, including a chloro group and a methoxy group, to enhance its biological activity.
Final assembly: The final step involves the coupling of the functionalized core with a benzenesulfonamide moiety to form ER-67880.
Industrial Production Methods
Industrial production of ER-67880 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ER-67880 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the chloro and methoxy groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs of ER-67880 with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
ER-67880 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study microtubule dynamics and the effects of microtubule inhibition.
Biology: The compound is employed in cell biology research to investigate cell division, proliferation, and apoptosis.
Medicine: ER-67880 is being explored as a potential anticancer agent in preclinical studies, showing efficacy against various cancer cell lines.
Mechanism of Action
ER-67880 exerts its effects by inhibiting microtubule polymerization, which is essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting the mitotic spindle formation. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets of ER-67880 include tubulin and various cyclins involved in cell cycle regulation .
Comparison with Similar Compounds
ER-67880 is unique among microtubule inhibitors due to its specific binding affinity and potent anticancer activity. Similar compounds include:
Paclitaxel: Another microtubule inhibitor used in cancer therapy, but with a different binding site and mechanism.
Vinblastine: A microtubule inhibitor that binds to a different site on tubulin and has a different spectrum of activity.
Colchicine: A microtubule inhibitor with a different mechanism and used primarily for gout treatment .
ER-67880 stands out due to its novel structure and potent activity against a wide range of cancer cell lines, making it a promising candidate for further development in cancer therapy .
Properties
CAS No. |
247186-96-5 |
---|---|
Molecular Formula |
C15H13ClN2O3S |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-(3-chloro-1H-indol-7-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H13ClN2O3S/c1-21-10-5-7-11(8-6-10)22(19,20)18-14-4-2-3-12-13(16)9-17-15(12)14/h2-9,17-18H,1H3 |
InChI Key |
UEIFSFBNRBJSCK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2NC=C3Cl |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ER67880; ER 67880; ER-67880. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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